Pulmonary vs Cardiac Selectivity: Pirbuterol (Racemate) 9-Fold Superior to Salbutamol in Isolated Tissue Assays
In isolated guinea-pig tissue preparations, racemic pirbuterol demonstrated 9-fold greater relative selectivity for pulmonary tissue (tracheal relaxation) over cardiac tissue (atrial chronotropy) compared with salbutamol, and approximately 1500-fold greater selectivity than the non-selective agonist isoproterenol [1]. This selectivity ratio was calculated from comparative concentration-response curves in paired tracheal muscle and right atrial preparations from the same species. Since the (R)-enantiomer is the sole pharmacologically active species at the β₂-receptor, this pulmonary-cardiac selectivity advantage is attributable entirely to the eutomer. This addresses a key procurement concern: for in vivo respiratory disease models where cardiac stimulation is an unwanted dose-limiting toxicity, pirbuterol-based compounds offer a wider therapeutic index than salbutamol-derived alternatives.
| Evidence Dimension | Pulmonary (tracheal relaxation) vs cardiac (atrial chronotropy) selectivity ratio |
|---|---|
| Target Compound Data | Pirbuterol: relative selectivity for pulmonary over cardiac tissue = 9× greater than salbutamol; ~1500× greater than isoproterenol |
| Comparator Or Baseline | Salbutamol (relative pulmonary-cardiac selectivity baseline = 1×); Isoproterenol (relative selectivity ~0.006× vs pirbuterol) |
| Quantified Difference | 9-fold (pirbuterol vs salbutamol); ~1500-fold (pirbuterol vs isoproterenol) |
| Conditions | Isolated guinea-pig tracheal muscle (relaxation) and isolated guinea-pig right atria (positive chronotropic response) in vitro |
Why This Matters
A 9-fold selectivity advantage over the nearest structural analog directly informs compound selection for respiratory models where minimizing cardiac chronotropic contamination is critical for data fidelity.
- [1] Moore PF, Constantine JW, Barth WE. Pirbuterol, a selective beta-2 adrenergic bronchodilator. J Pharmacol Exp Ther. 1978 Nov;207(2):410-8. PMID: 712629. View Source
